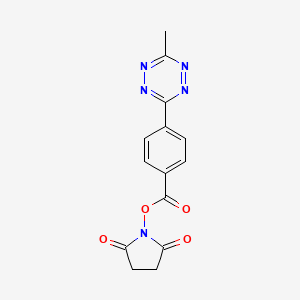

2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate

Description

2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate is a chemical compound with the molecular formula C12H14N6O5 and a molecular weight of 322.28 g/mol This compound is known for its unique structure, which includes a tetrazine ring and a pyrrolidinone moiety

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4/c1-8-15-17-13(18-16-8)9-2-4-10(5-3-9)14(22)23-19-11(20)6-7-12(19)21/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBURVRTLAMPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate typically involves the reaction of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The tetrazine ring can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The tetrazine moiety is known for its ability to undergo inverse electron demand Diels-Alder reactions with strained alkenes.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.

Cycloaddition: Strained alkenes or alkynes are typically used as reactants in the presence of a catalyst or under thermal conditions.

Hydrolysis: Acidic or basic aqueous solutions are employed, with the reaction often conducted at elevated temperatures.

Major Products

Substitution Reactions: Products include substituted tetrazine derivatives.

Cycloaddition Reactions: The major products are cycloadducts formed by the addition of the tetrazine ring to the alkene or alkyne.

Hydrolysis: The primary products are 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and N-hydroxysuccinimide.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate involves its ability to participate in cycloaddition reactions. The tetrazine ring acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with strained alkenes . This property is exploited in bioconjugation and labeling techniques, where the compound selectively reacts with target molecules to form covalent bonds.

Comparison with Similar Compounds

Similar Compounds

2,5-Dioxopyrrolidin-1-yl 4-(1,2,4,5-tetrazin-3-yl)benzoate: Similar structure but lacks the methyl group on the tetrazine ring.

2,5-Dioxopyrrolidin-1-yl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate: Contains an additional amino group and a longer carbon chain.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate is unique due to the presence of the methyl group on the tetrazine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature may enhance its performance in specific applications, such as bioconjugation and material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.